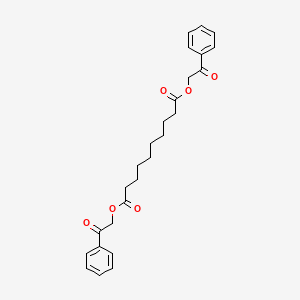

Bis(2-oxo-2-phenylethyl) decanedioate

Description

Bis(2-oxo-2-phenylethyl) decanedioate is a diester derived from decanedioic acid (sebacic acid) and two 2-oxo-2-phenylethanol moieties. Its structure features a central C10 aliphatic chain esterified with two aromatic ketone-containing groups. This compound is notable for its hybrid aliphatic-aromatic architecture, which influences its physicochemical properties, such as solubility, stability, and reactivity.

Properties

Molecular Formula |

C26H30O6 |

|---|---|

Molecular Weight |

438.5 g/mol |

IUPAC Name |

diphenacyl decanedioate |

InChI |

InChI=1S/C26H30O6/c27-23(21-13-7-5-8-14-21)19-31-25(29)17-11-3-1-2-4-12-18-26(30)32-20-24(28)22-15-9-6-10-16-22/h5-10,13-16H,1-4,11-12,17-20H2 |

InChI Key |

DNYGFEKCOXQXDK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)COC(=O)CCCCCCCCC(=O)OCC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes:: The synthetic preparation of Bis(2-oxo-2-phenylethyl) decanedioate involves several steps. While specific literature on this compound is scarce, we can infer that it can be synthesized through a multistep process. One potential route could involve the condensation of 2-oxo-2-phenylethyl groups with decanedioic acid sebacic acid ). The reaction likely occurs under controlled conditions, such as refluxing in an appropriate solvent.

Chemical Reactions Analysis

Reactivity:: Bis(2-oxo-2-phenylethyl) decanedioate may undergo various chemical reactions, including:

Oxidation: It could be susceptible to oxidation under specific conditions.

Reduction: Reduction reactions may yield different derivatives.

Substitution: Substitution reactions could occur at the phenyl or carbonyl groups.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Various nucleophiles (e.g., amines, thiols) in the presence of appropriate catalysts.

Major Products:: The specific products resulting from these reactions would depend on reaction conditions and reagents used. Further experimental data would be necessary to confirm these outcomes.

Scientific Research Applications

Bis(2-oxo-2-phenylethyl) decanedioate’s applications span several scientific domains:

Chemistry: It could serve as a building block for novel organic materials.

Biology: Researchers might explore its interactions with biological macromolecules.

Medicine: Investigations into potential therapeutic properties or drug development.

Industry: Limited industrial applications, but its unique structure may inspire new materials.

Mechanism of Action

The precise mechanism by which Bis(2-oxo-2-phenylethyl) decanedioate exerts its effects remains speculative. It could modulate specific cellular pathways or interact with proteins, but further studies are needed.

Comparison with Similar Compounds

Structural and Functional Analogues

Diethyl Decanedioate (Diethyl Sebacate)

- Structure : Ethyl ester of sebacic acid.

- Key Properties :

- Lower molecular weight (C14H26O4, MW: 258.36 g/mol) compared to Bis(2-oxo-2-phenylethyl) decanedioate (estimated MW: ~400–450 g/mol).

- Higher volatility due to smaller aliphatic ester groups.

- Applications : Used in pharmaceuticals as an excipient and in cosmetics for emollient properties. Detected in indoor environments with seasonal abundance variations .

Dimethyl Decanedioate (Dimethyl Sebacate)

- Structure : Methyl ester of sebacic acid.

- Key Properties :

- Even higher volatility than diethyl sebacate (C12H22O4, MW: 230.30 g/mol).

- Solubility in polar solvents due to short-chain esters.

- Applications : Additive in paints, adhesives, and pesticides .

Bis(1,2,2,6,6-Pentamethyl-4-piperidyl) Decanedioate

- Structure : Sebacate ester with bulky pentamethylpiperidyl groups.

- Key Properties :

- High steric hindrance from piperidyl groups enhances thermal stability.

- Acts as a catalyst in polymer production (e.g., plastics, resins) and agrochemical synthesis.

- Applications : Industrial catalyst for reactions requiring controlled kinetics .

Bis(2-ethylhexyl) Dodecanedioate

- Structure: C12 dicarboxylic acid esterified with 2-ethylhexanol.

- Key Properties :

- Longer aliphatic chain (C12 vs. C10) increases hydrophobicity and reduces biodegradability.

- Branched 2-ethylhexyl groups lower crystallization tendency.

- Applications : Plasticizer for PVC and other polymers .

Physicochemical and Functional Comparisons

| Property | This compound | Diethyl Sebacate | Bis(1,2,2,6,6-Pentamethyl-4-piperidyl) Sebacate | Bis(2-ethylhexyl) Dodecanedioate |

|---|---|---|---|---|

| Molecular Weight (g/mol) | ~400–450 (estimated) | 258.36 | ~450–500 (estimated) | 398.56 |

| Volatility | Low (aromatic groups reduce VP) | Moderate | Very Low (bulky substituents) | Low (branched chains) |

| Solubility | Likely lipophilic | Polar solvents | Non-polar solvents | Hydrophobic |

| Key Applications | Polymer additives, specialty chems | Pharma/Cosmetics | Industrial catalysis | Plasticizers |

Reactivity and Stability

- This compound :

- The ketone groups may participate in hydrogen bonding or redox reactions.

- Aromatic rings enhance UV stability compared to aliphatic analogs.

- Diethyl/Dimethyl Sebacate :

- Prone to hydrolysis under acidic/basic conditions due to simple ester linkages.

- Piperidyl Sebacate :

- Steric hindrance from pentamethylpiperidyl groups slows degradation, ideal for high-temperature processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.